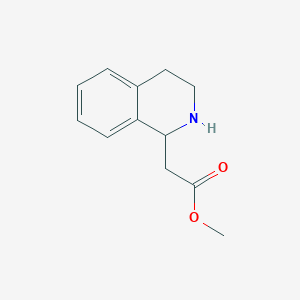

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11,13H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKBDGYQTKXXTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C2=CC=CC=C2CCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670630 |

Source

|

| Record name | Methyl (1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91640-73-2 |

Source

|

| Record name | Methyl (1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate, a key intermediate in the development of various pharmaceutical agents. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] This guide will focus on a well-established and versatile synthetic strategy, the Pictet-Spengler reaction, followed by esterification. We will delve into the mechanistic underpinnings of this approach, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters for successful synthesis and purification.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, yet conformationally flexible framework allows for the precise spatial orientation of functional groups, making it an ideal scaffold for interacting with biological targets. THIQ-containing molecules have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-cancer, anti-hypertensive, and neuroprotective effects. The specific target of this guide, this compound, serves as a versatile building block for introducing a carboxymethyl group at the C1 position, a common modification in the design of novel therapeutics.

Strategic Approach: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and widely utilized method for the synthesis of tetrahydroisoquinolines.[2][3][4][5] Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring system.[2]

The choice of the Pictet-Spengler reaction for the synthesis of our target molecule is predicated on its efficiency and ability to directly install a substituent at the desired C1 position. The general mechanism is outlined below:

Figure 1: Generalized mechanism of the Pictet-Spengler reaction.

For the synthesis of our target molecule, we will utilize a two-step approach:

-

Pictet-Spengler Cyclization: Reaction of β-phenylethylamine with glyoxylic acid under acidic conditions to yield 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

-

Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester, this compound.

This strategy is advantageous as it employs readily available starting materials and proceeds through a well-characterized reaction pathway.

Detailed Experimental Protocol

This protocol is a composite of established procedures for the Pictet-Spengler reaction and standard esterification techniques, adapted for the specific synthesis of this compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Source |

| β-Phenylethylamine | C₈H₁₁N | 121.18 | ≥99% | Commercial |

| Glyoxylic acid monohydrate | C₂H₄O₄ | 92.05 | ≥98% | Commercial |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Commercial |

| Methanol | CH₃OH | 32.04 | Anhydrous, ≥99.8% | Commercial |

| Thionyl chloride | SOCl₂ | 118.97 | ≥99% | Commercial |

| Sodium bicarbonate | NaHCO₃ | 84.01 | ACS reagent | Commercial |

| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous, granular | Commercial |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS reagent | Commercial |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS reagent | Commercial |

| Hexanes | C₆H₁₄ | - | ACS reagent | Commercial |

Step-by-Step Synthesis

Figure 2: Overall synthetic workflow.

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glyoxylic acid monohydrate (9.21 g, 0.1 mol) in 100 mL of water.

-

To this solution, add β-phenylethylamine (12.12 g, 0.1 mol) dropwise with stirring. An exotherm may be observed.

-

After the addition is complete, slowly and carefully add concentrated sulfuric acid (5.4 mL, ~0.1 mol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate as a solid.

-

Collect the solid precipitate by vacuum filtration and wash with cold water (2 x 50 mL).

-

Dry the crude 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in a vacuum oven at 50-60 °C overnight. The expected yield is typically in the range of 70-85%.

Step 2: Synthesis of this compound

-

Suspend the dried 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (from Step 1) in 150 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath and add thionyl chloride (8.7 mL, 0.12 mol) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 3-5 hours. Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

The crude product will be in the form of its hydrochloride salt.

Work-up and Purification

-

Dissolve the crude hydrochloride salt in 100 mL of water and cool in an ice bath.

-

Basify the aqueous solution to a pH of 9-10 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester as an oil or a low-melting solid.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a pale yellow oil. The expected yield for this step is typically 80-95%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the aromatic protons (approx. 7.0-7.2 ppm), the CH at the 1-position (a triplet), the methylene protons of the tetrahydroisoquinoline ring, and the methyl ester protons (a singlet around 3.7 ppm). |

| ¹³C NMR | Peaks corresponding to the aromatic carbons, the carbons of the heterocyclic ring, the ester carbonyl carbon (approx. 172 ppm), and the methoxy carbon. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₂H₁₅NO₂ (m/z = 205.25). |

| FT-IR | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the ester (around 1735 cm⁻¹), and C-O stretch (around 1150-1250 cm⁻¹). |

Causality and Self-Validation in the Protocol

-

Acid Catalyst in Pictet-Spengler: The use of a strong acid like sulfuric acid is crucial for the formation of the electrophilic iminium ion, which is necessary for the intramolecular cyclization to occur.[2] The reaction progress is monitored by TLC to ensure the complete consumption of the starting materials, thus validating the effectiveness of the catalytic step.

-

Anhydrous Conditions for Esterification: The esterification step with thionyl chloride and methanol must be conducted under anhydrous conditions. Any presence of water will lead to the hydrolysis of thionyl chloride and the ester product, reducing the yield. The use of anhydrous methanol and a drying tube on the condenser serves as a self-validating measure for this critical parameter.

-

Work-up and Purification: The basic work-up is essential to deprotonate the amine and allow for extraction into an organic solvent. Column chromatography is a standard and reliable method for purifying the final product from any unreacted starting materials or side products, ensuring the high purity required for subsequent applications in drug development.

Conclusion

The synthetic route detailed in this guide, employing the Pictet-Spengler reaction followed by esterification, provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

- CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google P

-

Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines by Using Norcoclaurine Synthase and O-Methyltransferases - UCL Discovery. [Link]

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives - ResearchGate. [Link]

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective - ACS Publications. [Link]

-

(PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines - ResearchGate. [Link]

-

(PDF) The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids - ResearchGate. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry. [Link]

-

Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. - the University of Bath's research portal. [Link]

-

Pictet–Spengler reaction - Wikipedia. [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c]isoquinolines - PubMed. [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI. [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - NIH. [Link]

-

(PDF) Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines by Using Norcoclaurine Synthase and O‐Methyltransferases - ResearchGate. [Link]

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. [Link]

-

Synthesis and Characterization of Carboxymethyl Cellulose (CMC) from Water Hyacinth Using Ethanol-Isobutyl Alcohol Mixture as the Solvents - International Journal of Chemical Engineering and Applications (IJCEA). [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH. [Link]

-

Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. [Link]

-

Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - MDPI. [Link]

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates - ChemRxiv. [Link]

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P

-

The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]

-

Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. organicreactions.org [organicreactions.org]

A Comprehensive Technical Guide to Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous natural products and synthetic molecules with diverse biological activities. This document elucidates the chemical identity, synthesis, analytical characterization, and potential therapeutic applications of this specific THIQ derivative, with a focus on its role in the development of novel agents for central nervous system (CNS) disorders.

Chemical Identity and Physicochemical Properties

This compound is a derivative of the 1,2,3,4-tetrahydroisoquinoline ring system, featuring a methyl acetate group at the 1-position. This substitution is crucial for its potential biological activity and provides a handle for further chemical modifications.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 91640-73-2 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.26 g/mol | [1] |

| Appearance | White solid | [2] |

| Storage Conditions | -20°C, protected from light | [1] |

| Purity (Typical) | >96% (by NMR) | [2] |

Synthesis of the Tetrahydroisoquinoline Core: The Pictet-Spengler Reaction

The synthesis of the 1-substituted tetrahydroisoquinoline scaffold is classically achieved through the Pictet-Spengler reaction . This acid-catalyzed reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring system.[3][4][5] The versatility of this reaction allows for the introduction of various substituents at the 1-position by choosing the appropriate carbonyl precursor.

For the synthesis of this compound, the logical precursors are phenethylamine and a glyoxylate derivative, such as methyl glyoxylate.

Caption: Pictet-Spengler reaction workflow for the synthesis of the target compound.

Proposed Experimental Protocol: Pictet-Spengler Synthesis

This protocol is a representative procedure based on the principles of the Pictet-Spengler reaction. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst) may be necessary to achieve optimal yields.

Materials:

-

Phenethylamine

-

Methyl glyoxylate (or its dimethyl acetal)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenethylamine (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Carbonyl: Add methyl glyoxylate (1.1 eq) to the solution.

-

Acid Catalysis: Add the acid catalyst (e.g., 0.1-1.0 eq of TFA) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring, the protons of the tetrahydroisoquinoline core, the methylene protons of the acetate side chain, and the methyl ester protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the THIQ ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information. For related tetrahydroisoquinoline compounds, LC-MS/MS methods have been developed for sensitive detection in biological samples.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with a modifier such as trifluoroacetic acid or formic acid), can be developed to separate the product from any starting materials or byproducts. The purity is determined by the relative area of the product peak. HPLC can also be used for the quantification of the compound in various matrices, including biological samples.[7]

Therapeutic Potential in Central Nervous System (CNS) Drug Discovery

The tetrahydroisoquinoline scaffold is a key pharmacophore in many CNS-active compounds.[1] Derivatives of this ring system have shown a wide range of pharmacological activities, including interactions with dopaminergic and cholinergic systems.

Modulation of Dopaminergic Pathways

Several 1-substituted tetrahydroisoquinoline derivatives have been identified as ligands for dopamine receptors.[8] Depending on the nature of the substituents, these compounds can act as agonists, antagonists, or allosteric modulators of dopamine D1 and D2 receptors.[8][9] The modulation of dopaminergic signaling is a key therapeutic strategy for a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The methyl acetate moiety at the 1-position of the target compound could influence its binding affinity and selectivity for different dopamine receptor subtypes.

Caption: Potential mechanism of action via dopamine receptor modulation.

Inhibition of Acetylcholinesterase (AChE)

The cholinergic system plays a critical role in cognitive functions such as memory and learning. A decline in cholinergic neurotransmission is a hallmark of Alzheimer's disease. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. Several tetrahydroquinoline derivatives have been investigated as potential acetylcholinesterase inhibitors.[11][12] The structural features of this compound may allow it to interact with the active site of AChE, making it a candidate for the development of new treatments for Alzheimer's disease and other cognitive disorders.

Caption: Proposed mechanism of action as an acetylcholinesterase inhibitor.

Conclusion and Future Directions

This compound represents a valuable chemical entity for researchers in the field of drug discovery. Its synthesis via the robust Pictet-Spengler reaction allows for accessible production and derivatization. The core tetrahydroisoquinoline scaffold, coupled with the 1-position methyl acetate substituent, provides a promising starting point for the development of novel therapeutics targeting CNS disorders.

Future research should focus on:

-

Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are required to fully characterize the pharmacological profile of this compound, including its affinity for various CNS receptors and its efficacy in relevant disease models.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the tetrahydroisoquinoline core and the ester side chain will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

-

Elucidation of a Precise Mechanism of Action: Further investigation is needed to pinpoint the specific molecular targets and signaling pathways through which this compound exerts its effects.

This technical guide serves as a foundational resource for scientists and researchers, providing the necessary information to embark on further investigation and unlock the full therapeutic potential of this compound.

References

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. ACS Publications. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available at: [Link]

-

Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Organic Preparations and Procedures International. Available at: [Link]

-

Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

-

Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry. Available at: [Link]

-

Synthesis and Dopaminergic Activity of a Series of New 1-aryl Tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. PubMed. Available at: [Link]

-

The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed. Available at: [Link]

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. Available at: [Link]

-

Chemists: Protic Solvent Reaction. Scribd. Available at: [Link]

-

Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]

-

derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. HETEROCYCLES. Available at: [Link]

-

This compound hydrochloride. Bio-Fine-Chem. Available at: [Link]

-

1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. PubMed Central. Available at: [Link]

-

Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

- Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. Google Patents.

-

2-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Available at: [Link]

-

Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. PubMed. Available at: [Link]

-

Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. ACG Publications. Available at: [Link]

- A process for preparation of phenethylamine derivative. Google Patents.

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]

-

Cholinesterase Inhibitory and In Silico Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound. PubMed. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

-

The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Wiley Online Library. Available at: [Link]

-

Synthesis of some phenylisoindoline-1,3-diones and their acetylcholinesterase and butyryl cholinesterase. Scholars Academic Journal of Pharmacy. Available at: [Link]

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline Antagonizes a Rise in Brain Dopamine Metabolism, Glutamate Release in Frontal Cortex and Locomotor Hyperactivity Produced by MK-801 but Not the Disruptions of Prepulse Inhibition, and Impairment of Working Memory in Rat. PubMed. Available at: [Link]

-

Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Science Publishing. Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. PubChem. Available at: [Link]

-

CNS Drugs. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

-

1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. Available at: [Link]

-

Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Frontiers in Pharmacology. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 5. organicreactions.org [organicreactions.org]

- 6. jsbms.jp [jsbms.jp]

- 7. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Determination of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate, a key intermediate in the synthesis of agents targeting the central nervous system, presents a critical subject for detailed structural elucidation.[4] Understanding its precise three-dimensional conformation, intermolecular interactions, and packing in the solid state is paramount for rational drug design and the development of novel therapeutics.

This technical guide provides a comprehensive, prospective framework for determining the crystal structure of this compound. While a solved crystal structure for this specific molecule is not currently in the public domain, this document outlines a robust, field-proven methodology, drawing upon established protocols for analogous tetrahydroisoquinoline derivatives.[1][2][5][6][7][8]

Part 1: Synthesis and Material Characterization

A logical prerequisite to crystallization is the synthesis and rigorous purification of this compound. A common and effective route involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with a suitable 2-bromo-acetic acid methyl ester.[9]

Proposed Synthetic Protocol:

-

Reaction Setup: To a solution of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (2-3 equivalents).

-

Alkylation: Add methyl 2-bromoacetate (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Material Purity and Confirmation:

The purity of the synthesized this compound should be ≥95% for crystallization trials.[10] Purity and identity must be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight (205.26 g/mol ).[4][10]

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: Crystallization Strategies

Obtaining high-quality single crystals is often the most challenging step. A multi-pronged screening approach is recommended.

Experimental Workflow for Crystallization Screening:

Sources

- 1. Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound [myskinrecipes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. lab-chemicals.com [lab-chemicals.com]

A Technical Guide to Investigating the Potential Biological Activity of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with significant therapeutic value.[1][2][3][4][5][6] This guide focuses on a specific derivative, Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate, a compound primarily recognized as a versatile intermediate in pharmaceutical synthesis.[7] While direct biological data on this specific ester is sparse, its structural features suggest a high potential for bioactivity. This document provides a forward-looking technical framework for unlocking this potential. We will explore hypothesized biological activities based on structure-activity relationships (SAR) of closely related THIQ analogs, propose plausible mechanisms of action, and provide detailed, field-proven experimental workflows for the systematic evaluation of this compound. Our objective is to equip research and development teams with the scientific rationale and practical methodologies required to initiate a comprehensive investigation into the therapeutic promise of this compound.

Introduction: The Tetrahydroisoquinoline Core and the Subject Compound

The THIQ moiety is a privileged scaffold in drug discovery, renowned for its conformational flexibility and ability to interact with a wide array of biological targets.[3][4] Nature has utilized this core in alkaloids exhibiting a vast spectrum of pharmacological effects, from the anticancer properties of Trabectedin to the neuroprotective potential of certain endogenous amines.[3][8] Synthetic THIQ derivatives have been successfully developed as antitumor, anti-HIV, anti-inflammatory, and anti-Alzheimer's agents.[1][2][6]

This compound (CAS No. 91640-73-2) is a specific analog featuring an acetic acid methyl ester at the C1 position.[9] This structural feature is significant; the ester group can be readily hydrolyzed in vivo to the corresponding carboxylic acid, a common pharmacophore, or it can participate in hydrogen bonding and other interactions within a target's binding site. Its primary role to date has been as a building block for more complex molecules, particularly those targeting the central nervous system.[7] This guide posits that the compound itself, or its immediate downstream metabolites, may possess inherent biological activity worthy of direct investigation.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for designing meaningful biological assays.

| Property | Value | Source |

| CAS Number | 91640-73-2 | [9] |

| Molecular Formula | C12H15NO2 | [9] |

| Molecular Weight | 205.25 g/mol | [9] |

| Purity | Typically ≥95% | [9] |

| Storage | Store under -20°C, sealed in dry, dark conditions | [9] |

Hypothesized Biological Activities and Mechanistic Rationale

Based on the extensive literature on THIQ derivatives, we can hypothesize several promising avenues for investigation. The following sections outline potential activities, the scientific reasoning behind them, and the primary molecular targets to consider.

Potential as a Neuroprotective Agent

Rationale: The THIQ scaffold is structurally related to endogenous neurochemicals and has been shown to interact with multiple CNS targets. Notably, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a closely related analog, exhibits significant neuroprotective properties.[10][11] Its mechanisms are thought to involve the modulation of dopaminergic pathways, inhibition of glutamate-induced excitotoxicity, and scavenging of free radicals.[10] The presence of the ester group on our target compound could influence its ability to cross the blood-brain barrier and its interaction with specific neuronal receptors.

Potential Mechanisms:

-

NMDA Receptor Antagonism: 1MeTIQ has been shown to prevent glutamate-induced excitotoxicity by inhibiting NMDA receptors.[10] It is plausible that this compound could act as a non-competitive antagonist at the NMDA receptor complex, thereby reducing excessive Ca2+ influx and subsequent neuronal cell death.

-

Dopaminergic System Modulation: THIQ derivatives can influence dopamine metabolism and release.[11] The subject compound could potentially regulate dopamine turnover, offering therapeutic benefits in conditions like Parkinson's disease or managing the side effects of certain antipsychotic drugs.

-

Monoamine Oxidase (MAO) Inhibition: Some THIQs are known MAO inhibitors. Inhibition of MAO-A or MAO-B can increase the synaptic availability of monoamine neurotransmitters, a strategy used in treating depression and neurodegenerative disorders.

Potential as an Anticancer Agent

Rationale: The THIQ scaffold is present in potent antitumor alkaloids and synthetic molecules.[3][12] These compounds often exert their effects through DNA binding, inhibition of key cell cycle kinases, or disruption of oncogenic signaling pathways. THIQ derivatives have shown promise against various cancer cell lines, including lung and breast cancer.[12]

Potential Mechanisms:

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in nucleotide synthesis, and its inhibition is a validated anticancer strategy (e.g., Methotrexate).[12] The nitrogen-containing heterocyclic structure of THIQs makes them suitable candidates for DHFR inhibitors.[12]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Uncontrolled cell proliferation in cancer is often driven by the over-activity of CDKs.[12] Certain THIQ derivatives have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[12]

-

KRas Pathway Inhibition: The KRas oncogene is frequently mutated in colorectal and other cancers.[3] Specific THIQ derivatives have demonstrated significant inhibitory activity against KRas, highlighting a potential mechanism for targeted cancer therapy.[3]

Potential as an Anti-inflammatory Agent

Rationale: Chronic inflammation is a key driver of numerous diseases. THIQ derivatives have been reported to possess anti-inflammatory properties.[1][2] This activity is often linked to the modulation of inflammatory signaling pathways.

Potential Mechanisms:

-

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory effects. By inhibiting PDE4, THIQ derivatives can increase intracellular cAMP levels, leading to a reduction in pro-inflammatory cytokines.[2] This is a clinically validated approach for treating inflammatory diseases like psoriasis and atopic dermatitis.[2]

Experimental Workflows for Validation

A structured, multi-tiered approach is essential for efficiently evaluating the hypothesized activities. The following workflows provide a logical progression from initial in vitro screening to more complex cell-based assays.

General Experimental Workflow

This diagram outlines the overarching strategy for compound evaluation.

Caption: High-level experimental workflow for screening and validation.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the compound's effect on the viability of cancer and non-cancerous cell lines.

Causality: The MTT assay is a colorimetric assay that measures metabolic activity. A reduction in metabolic activity is indicative of either reduced cell viability or a cytotoxic effect. This is a crucial first step to identify potential anticancer activity and general toxicity.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF7 - breast) and a non-cancerous control line (e.g., HEK293) in 96-well plates at a density of 1 x 10^5 cells/mL.[12] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.[12]

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 560 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Neuroprotection Assay

Objective: To assess the compound's ability to protect neuronal cells from glutamate-induced excitotoxicity.

Causality: Glutamate is the primary excitatory neurotransmitter in the CNS. Overstimulation of its receptors, particularly the NMDA receptor, leads to excessive calcium influx and neuronal death. A compound that prevents this cell death is considered neuroprotective. This assay directly tests our hypothesis regarding NMDA receptor antagonism.[10]

Methodology:

-

Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) for 1-2 hours.

-

Excitotoxic Insult: Introduce a toxic concentration of glutamate (e.g., 50-100 µM) to all wells except the negative control.

-

Incubation: Incubate for 24 hours at 37°C.

-

Viability Assessment: Assess cell viability using a lactate dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme released into the medium upon cell lysis.

-

Data Acquisition: Measure the amount of LDH in the culture medium according to the manufacturer's protocol.

-

Analysis: Calculate the percentage of neuroprotection by comparing the LDH release in compound-treated wells to the glutamate-only and control wells.

Proposed Signaling Pathway for Investigation

Should the compound show promising anticancer activity, a key follow-up is to investigate its impact on specific signaling pathways. The CDK pathway is a prime candidate.

Caption: Hypothesized inhibition of the CDK2 pathway leading to cell cycle arrest.

Conclusion and Future Directions

This compound stands as a compound of significant untapped potential. While its current application is as a synthetic intermediate, its core THIQ structure, shared with a multitude of bioactive molecules, provides a strong rationale for its direct investigation as a therapeutic agent. The proposed research framework, beginning with broad in vitro screening for neuroprotective, anticancer, and anti-inflammatory activities, offers a clear and logical path forward. Positive hits from these initial screens should be advanced to more detailed mechanistic studies, such as cell cycle analysis and target engagement assays, to elucidate the precise molecular interactions. This systematic approach will efficiently determine if this compound can be repositioned from a simple building block to a valuable lead compound in its own right.

References

-

MySkinRecipes. This compound. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

-

European Patent Office. (2005). SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. [Link]

-

Khan, K., et al. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Metabolic Brain Disease. [Link]

-

Wąsik, A., et al. (2012). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Neurotoxicity Research. [Link]

- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Manda, S., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. [Link]

-

Zhang, Z., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective Dopamine D1 Positive Allosteric Modulator. Journal of Medicinal Chemistry. [Link]

-

da Silva, E. G., et al. (2022). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]

-

Singh, P., & Singh, J. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Al-Ostath, A. A., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports. [Link]

-

Scott, J. D., & Williams, R. M. (2022). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

-

ResearchGate. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science. [Link]

-

Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline Antagonizes a Rise in Brain Dopamine Metabolism, Glutamate Release in Frontal Cortex and Locomotor Hyperactivity Produced by MK-801 but Not the Disruptions of Prepulse Inhibition, and Impairment of Working Memory in Rat. Neurotoxicity Research. [Link]

- Google Patents. (2011). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

Sources

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound [myskinrecipes.com]

- 8. Frontiers | Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model [frontiersin.org]

- 9. lab-chemicals.com [lab-chemicals.com]

- 10. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Methyl-1,2,3,4-tetrahydroisoquinoline antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system.[1] The tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural alkaloids and synthetic compounds with diverse pharmacological activities, including analgesic, antihypertensive, and anticancer properties.[1] A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in the synthesis, formulation, and development of novel drug candidates. These properties govern its reactivity, solubility, stability, and ultimately, its behavior in biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It combines available data with computationally predicted values to offer a detailed profile of the molecule. Furthermore, this guide outlines the standard experimental methodologies for the determination of these properties, providing a framework for researchers to verify and expand upon the data presented.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity.

-

IUPAC Name: this compound

-

CAS Number: 91640-73-2[1]

-

Molecular Formula: C₁₂H₁₅NO₂[1]

-

Molecular Weight: 205.26 g/mol [1]

-

Chemical Structure:

-

SMILES: COC(=O)CC1NCCC2=CC=CC=C12

-

The structure, featuring a tetrahydroisoquinoline core with a methyl acetate substituent at the 1-position, is the primary determinant of its chemical and physical attributes.

Summary of Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that many of these values are computationally predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Physical State | White solid | [2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.26 g/mol | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Predicted LogP | 1.85 | Predicted |

| Predicted Solubility | Moderately soluble in water | Predicted |

| Predicted pKa (most basic) | 8.24 | Predicted |

| Purity (typical) | >96% by NMR | [2] |

Detailed Physicochemical Properties and Their Determination

Melting Point

The melting point is a critical indicator of a compound's purity and is essential for quality control.

-

Experimental Determination:

-

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. A sharp melting point range is indicative of high purity.

-

Methodology (Capillary Method):

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

-

Solubility

Solubility is a crucial factor influencing a drug candidate's absorption and bioavailability.

-

Predicted Value: Moderately soluble in water.

-

Experimental Determination:

-

Principle: The equilibrium solubility is the maximum concentration of a compound that can dissolve in a particular solvent at a given temperature.

-

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, phosphate-buffered saline at various pH values).

-

The mixture is agitated in a sealed container at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its permeability across biological membranes.

-

Predicted Value: 1.85

-

Experimental Determination:

-

Principle: LogP is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

-

Methodology (Shake-Flask Method):

-

A known amount of this compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.

-

The concentration of the compound in both the n-octanol and water layers is measured using a suitable analytical technique (e.g., HPLC-UV).

-

LogP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

-

-

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is critical for understanding its solubility, absorption, and interaction with biological targets.

-

Predicted Value (most basic): 8.24

-

Experimental Determination:

-

Principle: The pKa is the pH at which a molecule is 50% ionized. For a basic compound like this compound, this refers to the protonation of the secondary amine in the tetrahydroisoquinoline ring.

-

Methodology (Potentiometric Titration):

-

A solution of the compound in water or a co-solvent system is prepared.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is generated, and the pKa is determined from the midpoint of the buffer region.

-

-

Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the chemical structure of a molecule.

-

Expected ¹H NMR Features:

-

Signals corresponding to the aromatic protons on the benzene ring.

-

Signals for the diastereotopic protons of the methylene groups in the tetrahydroisoquinoline ring.

-

A signal for the methine proton at the 1-position.

-

A singlet for the methyl ester protons.

-

A signal for the NH proton of the secondary amine.

-

-

Expected ¹³C NMR Features:

-

Signals for the aromatic carbons.

-

Signals for the aliphatic carbons in the tetrahydroisoquinoline ring and the acetate side chain.

-

A signal for the carbonyl carbon of the ester.

-

-

Experimental Protocol:

-

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

-

Expected Characteristic Absorptions:

-

N-H stretching vibration for the secondary amine.

-

C=O stretching vibration for the ester carbonyl group.

-

C-O stretching vibrations for the ester.

-

Aromatic C-H and C=C stretching vibrations.

-

Aliphatic C-H stretching vibrations.

-

-

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

-

Expected Molecular Ion Peak: [M+H]⁺ at m/z 206.11.

-

Experimental Protocol (Electrospray Ionization - ESI):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is infused into the ESI source of a mass spectrometer.

-

The mass spectrum is acquired in positive ion mode.

-

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a standard technique for assessing the purity of pharmaceutical compounds.

-

Principle: The sample is separated into its individual components based on their differential partitioning between a stationary phase and a mobile phase.

-

Methodology (Reversed-Phase HPLC):

-

A suitable reversed-phase column (e.g., C18) is selected.

-

An appropriate mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is chosen and optimized to achieve good separation.

-

A solution of the sample is injected into the HPLC system.

-

The components are detected as they elute from the column, typically using a UV detector.

-

The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

-

Experimental Workflows

Workflow for Physicochemical Property Determination

Caption: Workflow for structural confirmation and purity assessment.

Conclusion

A comprehensive understanding of the physicochemical properties of this compound is indispensable for its successful application in drug discovery and development. This guide has provided a detailed overview of its key properties, combining available data with computational predictions. The outlined experimental protocols offer a practical framework for researchers to validate these properties and to perform rigorous quality control. By applying this knowledge, scientists can make more informed decisions in the design and synthesis of novel therapeutic agents based on the versatile tetrahydroisoquinoline scaffold.

References

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate via the Pictet-Spengler Reaction

This document provides a comprehensive guide for the synthesis of methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate, a valuable scaffold in medicinal chemistry and drug discovery.[1][2][3][4][5] The protocol leverages the robust and historically significant Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinoline (THIQ) and its derivatives.[6][7][8] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical, field-proven advice to ensure successful synthesis and characterization of the target compound.

Introduction: The Significance of the Pictet-Spengler Reaction and Tetrahydroisoquinolines

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[6][8] This reaction is a special case of the more general Mannich reaction and has become an indispensable tool in the synthesis of a vast array of natural products, particularly alkaloids, and pharmaceutically active compounds.[7][8][9] The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][3][10][11]

The target molecule, this compound, incorporates this key THIQ framework and a methyl ester functionality, making it a versatile intermediate for further chemical elaboration in drug development programs. This guide will provide a detailed protocol for its synthesis, elucidate the underlying reaction mechanism, and offer practical insights for optimization and troubleshooting.

Reaction Mechanism and Rationale

The Pictet-Spengler reaction proceeds through a series of well-understood steps, the driving force being the formation of an electrophilic iminium ion that is subsequently attacked by the electron-rich aromatic ring.[6][12]

A generalized mechanism for the synthesis of a 1-substituted tetrahydroisoquinoline is as follows:

-

Iminium Ion Formation: The reaction commences with the condensation of a β-phenylethylamine with an aldehyde (in this case, a derivative of glyoxylic acid) to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion.[1][12]

-

Intramolecular Cyclization: The electron-rich benzene ring of the phenylethylamine moiety then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization step forms the new six-membered ring of the tetrahydroisoquinoline system.[12]

-

Rearomatization: The resulting carbocation intermediate loses a proton to restore the aromaticity of the benzene ring, yielding the final tetrahydroisoquinoline product.[12]

The choice of an acid catalyst is crucial for the reaction to proceed efficiently, as it facilitates the formation of the key iminium ion intermediate.[6][13] Common catalysts include protic acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA), as well as Lewis acids such as boron trifluoride etherate (BF₃·OEt₂).[12][13]

Caption: Generalized workflow of the Pictet-Spengler reaction.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Phenylethylamine | ≥99% | Sigma-Aldrich | |

| Methyl glyoxalate (50% in Toluene) | Sigma-Aldrich | Can be used as a solution or generated in situ. | |

| Trifluoroacetic acid (TFA) | Reagent grade | Fisher Scientific | Corrosive, handle with care. |

| Dichloromethane (DCM) | Anhydrous | Acros Organics | |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | For workup. | |

| Brine | Saturated solution | For workup. | |

| Anhydrous sodium sulfate (Na₂SO₄) | For drying. | ||

| Silica gel | 60 Å, 230-400 mesh | For column chromatography. | |

| Ethyl acetate | HPLC grade | For chromatography. | |

| Hexanes | HPLC grade | For chromatography. |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of the target compound.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylethylamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Aldehyde: To the stirred solution, add methyl glyoxalate (1.1 eq, as a 50% solution in toluene) dropwise at room temperature.

-

Acid Catalysis and Cyclization: Cool the reaction mixture to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA, 1.5 eq) dropwise over 10-15 minutes. Rationale: The slow addition of the strong acid at a reduced temperature helps to control the exothermic reaction and prevent potential side reactions.

-

Reaction Progression: After the addition of TFA is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-24 hours. Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting amine and the appearance of a new, more polar spot corresponding to the product should be observed.

-

Workup: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Rationale: The basic wash neutralizes the TFA catalyst and any remaining acidic components.

-

Drying and Concentration: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes, is typically effective. Collect the fractions containing the desired product and concentrate them in vacuo to yield this compound as a viscous oil or a low-melting solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester carbonyl, N-H bond).

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or gently heat the reaction mixture (e.g., to 40°C). |

| Decomposition of starting material or product. | Ensure anhydrous conditions. Use a milder acid catalyst or perform the reaction at a lower temperature. | |

| Multiple Byproducts | Side reactions due to strong acid. | Use a less concentrated acid solution or a milder Lewis acid. |

| Impure starting materials. | Purify starting materials before use. | |

| Difficulty in Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |

Optimization Strategies:

-

Catalyst Screening: While TFA is effective, other Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) can be screened to potentially improve yields and reduce side reactions.[12][13]

-

Solvent Effects: The choice of solvent can influence the reaction rate and outcome. Aprotic solvents like DCM are common, but other solvents such as toluene or acetonitrile could be explored.[6]

-

Temperature Control: The reaction temperature is a critical parameter. While the protocol suggests room temperature, some less reactive substrates may require heating. Conversely, for highly reactive substrates, lower temperatures may be necessary to control selectivity.

Asymmetric Synthesis Considerations

For applications in drug development, obtaining enantiomerically pure compounds is often crucial. The Pictet-Spengler reaction can be rendered asymmetric through several strategies:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the phenylethylamine starting material can direct the cyclization to favor one enantiomer.[14][15][16] The auxiliary can be removed in a subsequent step.

-

Chiral Catalysts: The use of chiral Brønsted acids or chiral Lewis acid catalysts can create a chiral environment around the reaction center, leading to an enantioselective transformation.[17][18]

Conclusion

The Pictet-Spengler reaction remains a powerful and versatile method for the synthesis of the tetrahydroisoquinoline scaffold. The protocol detailed herein provides a reliable and reproducible method for the preparation of this compound. By understanding the reaction mechanism and paying careful attention to the experimental parameters, researchers can successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery.

References

-

The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

-

Pictet–Spengler reaction. Wikipedia. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. [Link]

-

Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. [Link]

-

Pictet-Spengler Reaction. NROChemistry. [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

- Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.

-

Pictet–Spengler reaction. Grokipedia. [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Institutes of Health. [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

-

The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

- 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Institutes of Health. [Link]

-

The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Dakota Bioprocessing. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

-

Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines by Using Norcoclaurine Synthase and O-Methyltransferases. UCL Discovery. [Link]

-

Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]

-

Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. ACS Publications. [Link]

-

(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

-

The Pictet-Spengler Reaction Still on Stage. PubMed. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. organicreactions.org [organicreactions.org]

- 9. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 10. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jk-sci.com [jk-sci.com]

- 13. researchgate.net [researchgate.net]

- 14. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. grokipedia.com [grokipedia.com]

Application Note: Comprehensive Characterization of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Introduction and Scope

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a key heterocyclic scaffold and synthetic intermediate in medicinal chemistry. Its tetrahydroisoquinoline (THIQ) core is a privileged structure found in numerous natural products and pharmacologically active molecules, including antitumor and neuroactive agents.[1][2][3][4] As an intermediate, its structural integrity and purity are paramount to ensure the desired outcome in multi-step syntheses and the safety and efficacy of final drug candidates.

This document provides a comprehensive guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of this compound. The protocols and insights provided are designed for researchers in synthetic chemistry, process development, and quality control, offering a framework for robust and reliable characterization. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to build a complete analytical profile of the molecule.

Molecular Overview:

-

Chemical Name: this compound